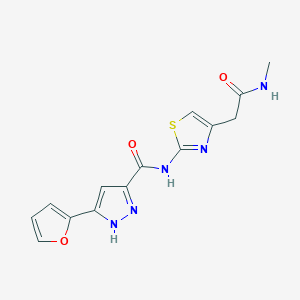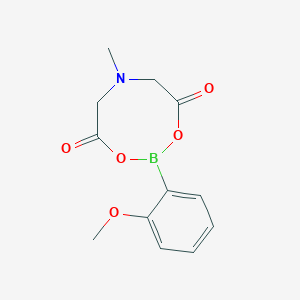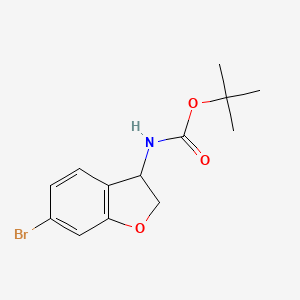
1-(4-Methoxyphenyl)cyclohexan-1-amine
Overview
Description
1-(4-Methoxyphenyl)cyclohexan-1-amine is a compound with the IUPAC name 1-(4-methoxyphenyl)cyclohexanamine . It has a molecular weight of 205.3 . This compound is used as an intermediate in the synthesis of N,O-Didesmethylvenlafaxine, a metabolite of Venlafaxine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8H,2-4,9-10,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Mechanism of Action
The exact mechanism of action of 1-(4-Methoxyphenyl)cyclohexan-1-amine is not fully understood, but it is believed to act as a non-competitive NMDA receptor antagonist. This means that it blocks the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, this compound may be able to modulate the activity of certain neurotransmitters, such as glutamate and dopamine, which could explain its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well characterized, but it is believed to have a similar profile to other arylcyclohexylamines. These compounds are known to affect the central nervous system and can cause hallucinations, dissociation, and euphoria. Additionally, they may have analgesic and anesthetic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Methoxyphenyl)cyclohexan-1-amine in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has a well-defined chemical structure, which makes it easy to study using various analytical techniques. However, one limitation of using this compound in lab experiments is that it is a psychoactive compound, which means that it may have unwanted effects on the behavior of test animals. Additionally, its potential for abuse means that it must be handled with care and stored securely.
Future Directions
There are several potential future directions for research on 1-(4-Methoxyphenyl)cyclohexan-1-amine. One possibility is to investigate its potential as a treatment for mood disorders, such as depression and anxiety. Additionally, its neuroprotective properties could make it useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
1-(4-Methoxyphenyl)cyclohexan-1-amine has been used in various scientific research studies to investigate its potential therapeutic properties. It has been shown to have antidepressant and anxiolytic effects in animal models, which suggests that it may have potential as a treatment for mood disorders. Additionally, this compound has been found to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases.
Safety and Hazards
properties
IUPAC Name |
1-(4-methoxyphenyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8H,2-4,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTBUCKEQRAUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125802-09-7 | |
| Record name | 1-(4-methoxyphenyl)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3226730.png)




![ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3226763.png)



![5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3226816.png)

